[2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine
Overview
Description
[2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine is a complex organic compound that features a combination of benzodioxole, ethoxyphenyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethanol with 4-ethoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with naphthalen-1-ylmethylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzodioxole or naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, [2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)ethanol
- Naphthalen-1-ylmethylamine
- 4-Ethoxybenzyl chloride
Uniqueness
Compared to similar compounds, [2-(2H-1,3-Benzodioxol-5-YL)ethyl][(4-ethoxyphenyl)methyl][(naphthalen-1-YL)methyl]amine stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-(naphthalen-1-ylmethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-2-31-26-13-10-23(11-14-26)19-30(17-16-22-12-15-28-29(18-22)33-21-32-28)20-25-8-5-7-24-6-3-4-9-27(24)25/h3-15,18H,2,16-17,19-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVJGZJJYDRWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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